molecular formula C17H21NO3S B7629322 N-(3,5-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

N-(3,5-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B7629322
M. Wt: 319.4 g/mol
InChI Key: MNBJZEJKIBUQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-(3,5-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding site is located on the extracellular side of the channel pore and is thought to interact with the channel gate. This compound binding causes a conformational change in the channel protein that leads to channel closure. The exact mechanism of this compound inhibition varies depending on the specific chloride channel being studied.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its inhibition of chloride channels, this compound has been shown to inhibit other ion channels, including potassium channels and sodium channels. This compound has also been shown to inhibit the activity of the Na+/K+-ATPase, an enzyme that plays a critical role in maintaining cellular ion homeostasis. This compound has been shown to have a variety of physiological effects, including inhibition of smooth muscle contraction, inhibition of platelet aggregation, and inhibition of insulin secretion.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a potent and specific inhibitor of chloride channels, making it a valuable tool for studying the role of chloride channels in physiological processes. This compound is also relatively easy to synthesize and purify, making it readily available for research. However, there are also limitations to the use of this compound in lab experiments. This compound can have off-target effects on other ion channels and enzymes, which can complicate data interpretation. Additionally, the exact mechanism of this compound inhibition can vary depending on the specific chloride channel being studied, which can make it difficult to generalize findings across different channels.

Future Directions

There are several future directions for research involving N-(3,5-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide. One area of research is focused on developing more specific inhibitors of chloride channels that do not have off-target effects on other ion channels and enzymes. Another area of research is focused on understanding the molecular mechanisms underlying this compound inhibition of chloride channels. This research could lead to the development of new therapies for diseases that are caused by dysfunction of chloride channels, such as cystic fibrosis. Finally, there is a need for more research on the physiological effects of this compound, particularly in vivo studies that can provide insight into the role of chloride channels in whole organisms.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide involves the reaction of 3,5-dimethylphenylamine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The product is then purified by recrystallization. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research as a tool for studying chloride channels. It has been shown to inhibit a variety of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the calcium-activated chloride channel, and the volume-regulated anion channel. This compound has also been used to study the role of chloride channels in a variety of physiological processes, including cell volume regulation, chloride secretion, and neuronal excitability.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-11-6-12(2)8-15(7-11)18-22(19,20)17-10-13(3)16(21-5)9-14(17)4/h6-10,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBJZEJKIBUQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.